molecular formula C11H9Cl2FN2O2S B2937601 4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole CAS No. 662138-57-0

4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole

Cat. No.: B2937601
CAS No.: 662138-57-0
M. Wt: 323.16
InChI Key: GPXKDQPLRNOCRE-UHFFFAOYSA-N
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Description

The compound 4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole is an imidazole derivative characterized by:

  • 4,5-Dichloro substitution on the imidazole core, introducing electron-withdrawing effects.
  • A 2-[(4-fluorophenyl)sulphonyl]ethyl group at position 1, combining sulphonamide functionality with a fluorinated aromatic moiety.

The sulphonylethyl group may enhance solubility and bioavailability compared to simpler alkyl substituents, while the 4-fluorophenyl moiety could improve metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-1-[2-(4-fluorophenyl)sulfonylethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2FN2O2S/c12-10-11(13)16(7-15-10)5-6-19(17,18)9-3-1-8(14)2-4-9/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXKDQPLRNOCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the reaction of 4,5-dichloroimidazole with 4-fluorophenylsulphonyl chloride in the presence of a suitable base, such as triethylamine, to introduce the sulphonyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted imidazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties, making it useful in the development of new drugs.

Medicine: Research indicates that derivatives of this compound may have therapeutic applications, such as in the treatment of cancer and inflammatory diseases.

Industry: In the chemical industry, it serves as an intermediate in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism by which 4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole exerts its effects involves interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the sulphonyl group may interact with biological receptors. The exact pathways and targets depend on the specific application and derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

4,5-Dichloro vs. 4,5-Dimethyl or 4,5-Diphenyl Derivatives
  • 4,5-Dimethyl-1H-imidazole derivatives (e.g., 2-(4-fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole) exhibit planar imidazole rings with dihedral angles of 72.33° and 18.71° between the imidazole and aryl substituents. The methyl groups introduce steric hindrance but lack the electron-withdrawing effects of chlorine .

Sulphonyl-Containing Imidazole Derivatives

Ethylsulphonyl vs. Aromatic Sulphonyl Groups
  • 4,5-Dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole () features a simpler ethylsulphonyl group. The absence of an aromatic ring reduces molecular weight and polar surface area, which may affect membrane permeability .
  • Benzenesulphonyl derivatives (e.g., 1-(benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole) demonstrate how aromatic sulphonyl groups enhance rigidity and enable hydrogen bonding via sulfonyl oxygen atoms .

Fluorophenyl-Substituted Imidazoles

Position and Electronic Effects of Fluorine
  • 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole () crystallizes in the monoclinic space group P21/n with a melting point of 391 K. The fluorine atom at the para position stabilizes the aryl ring through electron-withdrawing effects, influencing intermolecular interactions (e.g., C–H···N hydrogen bonds) .
  • 2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole () introduces a methoxy group, which increases electron density on the aryl ring compared to fluorine. This alters dipole moments and crystal packing .

Key Insight : Fluorine’s electronegativity and small atomic radius make it advantageous for tuning electronic properties without significant steric disruption.

Crystallographic and Structural Comparisons

Compound Space Group Unit Cell Volume (ų) Dihedral Angles (°) Key Interactions
Target Compound (Hypothetical) Likely C–H···O/N hydrogen bonds
2-(4-Fluorophenyl)-4,5-dimethyl derivative P21/n 1516.40 72.33, 18.71 C–H···N
4,5-Diphenylimidazole (Compound I, II) P21/a, P-1 22.1k, 19.7k π-π stacking

Note: The target compound’s crystallographic data are unavailable in the provided evidence, but analogues suggest similar stabilization via hydrogen bonding or aromatic interactions.

Biological Activity

4,5-Dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole is a synthetic compound with the molecular formula C11H9Cl2FN2O2S. It has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 323.17 g/mol
  • CAS Number : 662138-57-0
  • Structure : The compound features a dichloro-imidazole core with a sulfonyl group attached to an ethyl chain substituted with a fluorophenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.
  • Antimicrobial Activity : Preliminary studies suggest that this imidazole derivative exhibits antimicrobial properties against various pathogens.

Antimicrobial Studies

A study conducted by researchers at PubChem evaluated the compound's efficacy against bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound has significant antibacterial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

In a separate study focused on inflammatory models, this compound demonstrated the ability to reduce pro-inflammatory cytokine levels. The findings are summarized in the following table:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15080
IL-612060
IL-1β9045

This data indicates a potential role for the compound in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

Research on similar imidazole derivatives has highlighted key features that contribute to their biological activity. A comparative analysis suggests that:

  • Substituents : The presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and bioavailability of the compounds.
  • Core Structure : The imidazole ring is crucial for binding to biological targets, influencing both potency and selectivity.

Q & A

Q. What are the common synthetic routes for synthesizing 4,5-dichloro-1-{2-[(4-fluorophenyl)sulphonyl]ethyl}-1H-imidazole, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the imidazole core. Key steps include:

  • Sulphonylation : Introducing the 4-fluorophenylsulphonyl group via nucleophilic substitution, requiring anhydrous conditions and a base like triethylamine to neutralize HCl byproducts .
  • Chlorination : Selective chlorination at the 4,5-positions using reagents like POCl₃ or SOCl₂ under reflux, with temperature control (80–100°C) critical to avoid over-chlorination .
  • Alkylation : Attaching the ethyl spacer via alkylation with 1,2-dibromoethane, where solvent polarity (e.g., DMF vs. THF) affects reaction efficiency .
    Key Parameters : Reaction temperature, stoichiometry of chlorinating agents, and solvent selection significantly impact yield. For example, excess POCl₃ improves chlorination efficiency but requires careful quenching to prevent side reactions .

Q. How is the structural identity of the compound confirmed post-synthesis?

Methodological Answer: A combination of analytical techniques is used:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the imidazole backbone and substituent positions. For instance, the sulphonyl group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns consistent with chlorine and fluorine .
  • X-ray Crystallography : Resolves crystal packing and bond angles, particularly useful for confirming regioselectivity in substituted imidazoles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis and predict reactivity?

Methodological Answer:

  • Reaction Pathway Modeling : Density Functional Theory (DFT) calculates activation energies for intermediate steps, such as sulphonyl group transfer or chlorination, identifying rate-limiting steps .
  • Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize reaction media. Polar aprotic solvents like DMF stabilize transition states in alkylation steps .
  • Regioselectivity Prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites on the imidazole ring, guiding substitution patterns .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Profiling : Establish EC₅₀ and IC₅₀ values across cell lines (e.g., mammalian vs. bacterial) to differentiate targeted vs. off-target effects .
  • Metabolite Analysis : LC-MS identifies degradation products or metabolites that may exhibit unintended cytotoxicity .
  • Receptor Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target enzymes (e.g., fungal CYP51) versus human homologs, clarifying selectivity .

Q. What catalytic systems improve regioselectivity in analogous imidazole derivatives?

Methodological Answer:

  • Transition Metal Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl group introduction, reducing byproducts in sulphonylation .
  • Organocatalysts : Proline derivatives facilitate asymmetric alkylation, improving enantiomeric excess in chiral imidazole analogs .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving regioseontrol in chlorination steps by minimizing thermal degradation .

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to extreme pH (1–13), UV light, and elevated temperatures (40–80°C). Monitor degradation via:
    • HPLC-UV : Quantifies main peak area reduction and identifies degradation products .
    • Kinetic Modeling : Arrhenius plots predict shelf-life at standard storage conditions (25°C) .
  • Solid-State Stability : Use dynamic vapor sorption (DVS) to study hygroscopicity effects on crystallinity .

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